molecular formula C18H28N2O2 B5145000 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide

4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5145000
M. Wt: 304.4 g/mol
InChI Key: VDNWFSDWBJXJFL-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 2-methylpropoxy group and a piperidin-1-yl ethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, followed by reaction with 2-methylpropanol to yield 4-(2-methylpropoxy)benzoyl chloride.

    Introduction of the Piperidin-1-yl Ethyl Group: The 4-(2-methylpropoxy)benzoyl chloride is then reacted with 2-(piperidin-1-yl)ethylamine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of a methylpropoxy group.

    4-(2-ethoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with an ethoxy group instead of a methylpropoxy group.

Uniqueness

4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the 2-methylpropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research applications to explore new chemical space and potential therapeutic effects.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)14-22-17-8-6-16(7-9-17)18(21)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNWFSDWBJXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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